Ascorbyl oleate

Catalog No.
S14318786
CAS No.
2495-84-3
M.F
C24H40O7
M. Wt
440.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ascorbyl oleate

CAS Number

2495-84-3

Product Name

Ascorbyl oleate

IUPAC Name

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] (Z)-octadec-9-enoate

Molecular Formula

C24H40O7

Molecular Weight

440.6 g/mol

InChI

InChI=1S/C24H40O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h9-10,19,23,25,27-28H,2-8,11-18H2,1H3/b10-9-/t19-,23+/m0/s1

InChI Key

JPBAVLUULZJFFO-JENHRLMUSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O

Ascorbyl oleate, specifically known as ascorbyl-6-O-oleate, is an ester formed from the condensation of ascorbic acid (vitamin C) and oleic acid. This compound serves as a natural antioxidant and surfactant, enhancing the stability of fats and oils against oxidation. Its amphiphilic nature allows it to interact with both hydrophilic and hydrophobic substances, making it valuable in various applications, particularly in food and cosmetic industries .

The synthesis of ascorbyl oleate typically involves enzymatic reactions, particularly using lipases, which catalyze the esterification process. The reaction can be represented as follows:

L Ascorbic Acid+Oleic AcidLipaseAscorbyl Oleate+Water\text{L Ascorbic Acid}+\text{Oleic Acid}\xrightarrow{\text{Lipase}}\text{Ascorbyl Oleate}+\text{Water}

This enzymatic reaction can be optimized by adjusting parameters such as temperature, enzyme concentration, and substrate ratios. For instance, a molar ratio of 1:9 (ascorbic acid to oleic acid) at 70 °C has been reported to yield approximately 50% of the desired product .

Ascorbyl oleate exhibits significant biological activities, including:

  • Antioxidant Properties: It effectively scavenges free radicals, thereby protecting cellular components from oxidative damage.
  • Antimicrobial Activity: Studies have shown that ascorbyl oleate possesses antimicrobial properties, making it suitable for use in food preservation and cosmetic formulations .
  • Non-Toxicity: Unlike some synthetic antioxidants, ascorbyl oleate does not exhibit toxicity or adverse effects on blood coagulation or hemolysis .

The synthesis of ascorbyl oleate can be achieved through several methods:

  • Enzymatic Esterification: Utilizing immobilized lipases in polar organic solvents or ionic liquids enhances the reaction efficiency and product yield. For example, using Candida antarctica lipase B has been shown to facilitate the synthesis under mild conditions .
  • Transesterification: This method involves reacting triglycerides (like olive oil) with ascorbic acid in the presence of lipases. This approach allows for the use of natural oils as acyl donors, promoting sustainability .
  • Direct Condensation: In some cases, direct condensation of ascorbic acid with fatty acids can be performed under vacuum conditions to drive the reaction towards product formation .

Ascorbyl oleate is utilized in various fields:

  • Food Industry: As a natural antioxidant, it helps in prolonging the shelf life of oils and fats by preventing oxidative rancidity.
  • Cosmetics: Its surfactant properties make it an effective ingredient in skin care products, providing moisturizing benefits while acting as an antioxidant.
  • Pharmaceuticals: Due to its biocompatibility and biological activities, it is explored for potential therapeutic applications.

Research on interaction studies indicates that ascorbyl oleate can enhance the bioavailability of other compounds when used in formulations. Its ability to interact with both hydrophilic and lipophilic substances allows for improved absorption and efficacy of active ingredients in cosmetic and pharmaceutical products . Additionally, its antioxidant properties can synergistically enhance the stability of other antioxidants when combined in formulations.

Ascorbyl oleate shares similarities with other fatty acid esters derived from ascorbic acid. Here are some comparable compounds:

CompoundStructureUnique Features
Ascorbyl palmitateEster of palmitic acidHigher melting point; more stable at room temperature.
Ascorbyl stearateEster of stearic acidProvides a more solid form; used in creams and lotions.
Ascorbyl myristateEster of myristic acidSimilar antioxidant properties but different solubility characteristics.

Uniqueness of Ascorbyl Oleate

Ascorbyl oleate is unique due to its dual functionality as both an emulsifier and antioxidant. Its ability to solubilize in oils while providing protective effects against oxidation distinguishes it from other ascorbyl esters that may not possess such versatile properties .

Lipase-Catalyzed Esterification Mechanisms in Non-Aqueous Media

Lipase-catalyzed synthesis of ascorbyl oleate occurs predominantly through transesterification or direct esterification in non-aqueous media. Polar aprotic solvents like tert-amyl alcohol, acetone, and hexane create optimal environments by dissolving hydrophobic substrates (oleic acid or triglycerides) while maintaining lipase activity. Immobilized lipases, particularly Candida antarctica lipase B (CALB) adsorbed on macroporous resins, exhibit enhanced stability and interfacial activation in these systems. The reaction proceeds via a ping-pong bi-bi mechanism: (1) lipase adsorption at the lipid-water interface, (2) formation of an acyl-enzyme intermediate through nucleophilic attack by the catalytic serine residue, and (3) transfer of the acyl group to ascorbic acid’s C6 hydroxyl group. Nuclear magnetic resonance (NMR) analyses confirm regioselective esterification at the 6-O position, preserving the antioxidant-enhancing 2,3-enediol structure.

Non-aqueous media minimize ascorbic acid degradation while enabling stoichiometric control. For instance, tert-amyl alcohol (log P = 1.3) balances substrate solubility and enzyme stability, achieving 84% conversion efficiency when using triolein as the acyl donor. Solvent selection critically impacts reaction thermodynamics – hydrophobic solvents (log P > 2) favor ester synthesis by shifting the equilibrium toward product formation, as described by the thermodynamic water activity model.

Comparative Analysis of Candida antarctica vs Thermomyces lanuginosus Lipase Efficiency

A systematic comparison of commercial lipases reveals distinct performance profiles (Table 1). Novozym 435 (immobilized CALB) achieves superior yields (80-84%) in 24-48 hours due to its broad substrate specificity and stability in anhydrous media. In contrast, Lipozyme TL IM (immobilized Thermomyces lanuginosus lipase, TLL) provides a 30% cost reduction but requires extended reaction times (140-168 hours) for 64-70% yields.

Table 1: Lipase Performance in Ascorbyl Oleate Synthesis

ParameterCandida antarctica (CALB)Thermomyces lanuginosus (TLL)
Optimal Temperature60-70°C45-55°C
Reaction Time (h)24-48140-168
Yield (%)80-8464-70
Operational Stability*100 cycles (75% activity)10 cycles (48% activity)
Cost Index1.00.7

*Stability data from 45°C operational conditions.

CALB’s superiority stems from its rigid lid structure, which stabilizes the open conformation in hydrophobic environments, facilitating continuous substrate access. Coating CALB with polyethyleneimine (PEI) further enhances stability, extending the half-life at 75°C to 3 days versus 28 hours for unmodified enzyme. TLL, while less efficient, demonstrates better miscibility with triglyceride-rich substrates like olive oil, reducing preprocessing requirements.

Optimization Strategies for Reaction Yield Maximization

Response Surface Methodology for Parameter Calibration

Response surface methodology (RSM) with central composite design effectively optimizes multivariable synthesis parameters. A four-factor RSM model (temperature, enzyme loading, substrate molar ratio, water content) identified optimal conditions for CALB-catalyzed reactions:

  • Temperature: 60°C
  • L-ascorbic acid/oleic acid molar ratio: 1:9
  • Enzyme loading: 0.2% (w/v)
  • Water content: 0.018% (v/v).

This model explained 94% of yield variability (R² = 0.94), with interactive effects between temperature and water content being statistically significant (p < 0.01). Increasing temperature from 50°C to 70°C improved initial reaction rates by 220%, but required precise water activity control to prevent enzyme denaturation.

Water Activity Modulation Through Molecular Sieve Integration

Molecular sieves (3Å) remove hydrolytic water, shifting equilibrium toward esterification. Time-controlled addition at the 4-hour mark increases yields by 15.5% compared to initial sieve inclusion. Continuous water adsorption maintains aw < 0.1, enabling 19.3 mmol·g⁻¹ productivity versus 16.7 mmol·g⁻¹ in uncontrolled systems. Dynamic aw control proves critical in solvent-free systems, where water accumulation reduces conversion efficiency by 38% over 12 hours.

Biocatalyst Reusability and Operational Stability Profiles

CALB derivatives exhibit exceptional reusability, retaining 75% activity after 100 batches in tert-amyl alcohol at 45°C. PEI-coated CALB shows no activity loss over 28 days under anhydrous conditions, compared to a 52% decline in uncoated preparations. In contrast, TLL loses 52% activity within 10 cycles due to support erosion and active-site blockage by glyceride byproducts. Reactivation protocols using 0.1 M phosphate buffer (pH 7.0) restore 89% of initial CALB activity, making it economically viable for industrial-scale production.

Operational stability correlates with immobilization method – hydrophobic adsorption on Lewatit VP OC 1600 provides 3-fold greater half-life than ionic binding on Duolite A568. Process economics analysis indicates that CALB-based systems achieve break-even production costs at 15 batches, compared to 22 batches for TLL-based processes.

Ascorbyl oleate exhibits complex self-assembly behavior in aqueous environments that is fundamentally governed by its bioconjugate molecular architecture [1]. The compound combines the polar ascorbyl headgroup with an 18-carbon oleate tail containing a cis-9 double bond, creating amphiphilic properties with calculated hydrophilic-lipophilic balance values ranging from 7-9 depending on aggregation state [2]. This molecular structure enables the formation of self-assembled nanostructures in water dispersions through the presence of polar headgroups derived from Vitamin C and long hydrophobic segments [1].

The self-assembly process is characterized by distinct thermal transitions that reflect the dynamic nature of ascorbyl oleate aggregation [1]. Upon heating, aqueous dispersions containing 5, 20, or 40% weight per weight of ascorbyl oleate transform from white gel-like, viscous samples to transparent fluid liquids [1]. Differential scanning calorimetry experiments reveal three characteristic peaks encompassing the melting and freezing of bulk water at 0°C, a micelle-to-coagel transition at approximately -5.8°C during cooling, and a coagel-to-micelle phase transition at 13°C during heating [1].

Small-angle X-ray scattering analysis of aqueous dispersions provides detailed structural information about the micellar aggregates formed [1]. The data were fitted with charged prolate core-shell micelles, revealing core major and minor radii of 19.1 and 20.3 Ångström respectively, which correspond to the length of a hydrophobic chain in a non-interdigitated lamellar structure [1]. The shell radius measurements of 28-29 Ångström, when corrected for the core minor radius, yield a size of approximately 8-9 Ångström, closely matching the estimated length of a single ascorbyl moiety [1].

The packing parameter calculations for ascorbyl oleate yield a value of approximately 0.3, indicating that the surfactant forms spherical particles when dispersed in water [1]. This theoretical prediction aligns with experimental observations from small-angle X-ray scattering studies, confirming the formation of nearly spherical micelles in water dispersions [1]. The scattering length density values obtained are compatible with an ascorbic acid headgroup and an octadecene tail, with measurements of approximately 9.6×10⁻⁶ and 7.6×10⁻⁶ respectively [1].

PropertyValueUnits
Core Major Radius19.1Ångström
Core Minor Radius20.3Ångström
Shell Radius28-29Ångström
Packing Parameter~0.3Dimensionless
Coagel-to-Micelle Transition13°C
Micelle-to-Coagel Transition-5.8°C

Amphiphilic Behavior Derived from Vitamin C-Oleic Acid Synergy

The amphiphilic behavior of ascorbyl oleate emerges from the synergistic combination of the redox and acidic properties of L-ascorbic acid with the liquid-like behavior of oleic acid [1]. This bioconjugate molecule features a polar ascorbyl headgroup esterified at the C-6 position to an 18-carbon oleate tail, conferring amphiphilicity through the presence of both hydrophilic and lipophilic molecular segments [2] [1]. The ascorbyl moiety retains redox-active enediol groups at C-2 and C-3 positions, which are critical for antioxidant activity, while the unsaturated oleoyl chain imparts fluid-phase behavior at physiological temperatures [2].

The molecular architecture of ascorbyl oleate enables the formation of functional nanostructures through hydrogen bonding and acidic features of the headgroups combined with the high fluidity of the hydrocarbon moiety [1]. The large cross-section area of the ascorbyl heads allows deeper mutual interpenetration of the fluid oleoyl chains in the hydrophobic pocket, resulting in enhanced interdigitation compared to saturated analogues [1]. This structural arrangement creates self-assemblies in water with large hydrophobic cores capable of solubilizing lipophilic compounds [1].

Thermodynamic analysis reveals that the unsaturated oleate chain significantly reduces melting enthalpy compared to saturated analogs like ascorbyl palmitate [2] [1]. Ascorbyl oleate exhibits a melting enthalpy of 15.3 kilojoules per mole compared to 53 kilojoules per mole for ascorbyl palmitate, representing a 65% reduction that enhances solubility in lipid matrices [2] [1]. The entropy of fusion for ascorbyl oleate is approximately 46 joules per mole per Kelvin, substantially lower than the 137 joules per mole per Kelvin observed for ascorbyl palmitate [1].

The kinked chain structure resulting from the cis-9 double bond in the oleate moiety prevents tight molecular packing, contributing to the formation of the less compact hexagonal polymorph in the solid state [1]. This structural feature distinguishes ascorbyl oleate from its saturated counterparts and directly influences its amphiphilic behavior in aqueous systems [1]. The presence of the liquid-like oleate moiety imparts strong hydrophobic characteristics that favor solubilization in lipophilic media while enabling aggregation into functional nanostructures [1].

CompoundMelting Point (°C)Enthalpy of Fusion (kJ/mol)Entropy of Fusion (J/mol·K)
Ascorbyl Oleate62.415.346
Ascorbyl Palmitate113.153.0137
Ratio (Oleate/Palmitate)0.550.290.34

SAXS and FTIR Evidence of Lamellar Phase Organization

Small-angle X-ray scattering analysis of pure solid ascorbyl oleate provides definitive evidence for lamellar phase organization in the crystalline state [1]. The scattering profile displays three distinct peaks at q-values of 0.154, 0.308, and 0.463 Ångström⁻¹, corresponding to the first, second, and third reflections of the lamellar structure [1]. The corresponding d-spacing is 40.7 Ångström, and the scattering profile excludes the coexistence of different polymorphs in the solid state [1].

The lamellar organization exhibits significant interdigitation with hydrocarbon chains oriented perpendicularly to the plane formed by the headgroups [1]. The interdigitation degree is estimated at approximately 60%, which is more extended than typically observed for saturated single-chained vitamin C surfactants [1]. This enhanced interdigitation results from the large cross-section area of the ascorbyl heads, which allows deeper mutual interpenetration of the fluid oleoyl chains in the hydrophobic regions [1].

Wide-angle X-ray scattering measurements reveal a dominant hexagonal polymorph with d-spacing of 4.2 Ångström between acyl chains, attributable to steric hindrance from the bulky ascorbyl headgroup [2]. The hexagonal phase represents the less compact polymorph adopted by ascorbyl oleate, presumably due to the large cross-section of the polar heads and the presence of liquid-like long unsaturated chains that prevent tight molecular packing [1].

Fourier-transform infrared spectroscopy provides complementary evidence for the structural organization and confirms the presence of specific functional groups within the lamellar architecture [1] [3]. The spectrum exhibits characteristic absorption bands at 3300-3500 wavenumbers per centimeter corresponding to O-H stretching vibrations from the ascorbyl headgroup [1]. C-H stretching vibrations from the oleic acid chain appear at 2800-2950 wavenumbers per centimeter, while the ester linkage is confirmed by C=O stretching at 1770 wavenumbers per centimeter [1] [3].

Additional spectroscopic evidence includes C=O and C=C stretching vibrations at 1690 wavenumbers per centimeter, indicating the presence of conjugated systems within the molecular structure [1]. The presence of the ester bond is further confirmed at 1733 wavenumbers per centimeter, while the olefin structure of oleic acid is evidenced by absorption at 3006 wavenumbers per centimeter [3]. CH₃ umbrella mode vibrations appear at 1400 wavenumbers per centimeter, and C-O stretching bands are observed in the 1100-1190 wavenumbers per centimeter range [1].

The 2,2-diphenyl-1-picrylhydrazyl radical scavenging assay represents a fundamental methodology for quantifying the electron transfer capacity of ascorbyl oleate. This assay operates through a mixed mechanism involving both single electron transfer and hydrogen atom transfer pathways [1] [2]. The DPPH radical, characterized by its purple coloration and maximum absorption at 517 nanometers, undergoes reduction to a yellow hydrazine derivative upon interaction with antioxidant compounds [2] [3].
Ascorbyl oleate demonstrates exceptional performance in DPPH radical scavenging with a reducing activity of 93.5 percent [4]. This value significantly exceeds that of native ascorbic acid at 90.3 percent and ascorbyl palmitate at 86.8 percent [4]. The superior performance of ascorbyl oleate can be attributed to its unique bioconjugate structure, which combines the redox-active enediol groups of ascorbic acid with the fluid-phase behavior of the oleic acid chain [4] [5].

The electron transfer mechanism in ascorbyl oleate involves the donation of electrons from the C-2 and C-3 enediol moiety to the DPPH radical, forming a stabilized ascorbyl radical intermediate [6]. The reaction proceeds through formation of a relatively stable ascorbyl radical at the C-2 position, which can undergo further oxidation or disproportionation reactions [7]. The presence of the oleic acid tail does not significantly impact the electron-donating capacity of the ascorbyl headgroup, as evidenced by the maintained high reducing activity [4] [5].

Kinetic analysis reveals that ascorbyl oleate exhibits rapid radical scavenging activity, with complete reduction of DPPH radicals occurring within 20 minutes of incubation [4]. The reaction follows pseudo-first-order kinetics, with the rate constant dependent on the concentration of ascorbyl oleate and the accessibility of the enediol groups to the DPPH radical [8]. The amphiphilic nature of ascorbyl oleate allows for enhanced solubility in both aqueous and lipophilic environments, potentially improving its bioavailability compared to native ascorbic acid [4] [5].

Ethyl Linoleate Peroxidation Inhibition Kinetics

The ethyl linoleate peroxidation assay provides critical insights into the lipid peroxidation inhibition capacity of ascorbyl oleate. This assay measures the ability of antioxidants to prevent the oxidative degradation of ethyl linoleate induced by the lipophilic radical initiator 2,2'-azobis(2-methylpropionitrile) [4] [5]. The formation of conjugated dienes is monitored spectrophotometrically at 234 nanometers, providing a direct measurement of lipid peroxidation extent [4].
Ascorbyl oleate demonstrates remarkable efficacy in inhibiting ethyl linoleate peroxidation, providing complete protection for more than 10 hours following its addition to the reaction system [4]. This extended protection period significantly exceeds that observed with native ascorbic acid, which provides only limited protection in lipophilic systems due to its poor solubility in organic solvents [4]. The kinetic profile shows an immediate cessation of absorbance increase upon ascorbyl oleate addition, indicating rapid chain-breaking antioxidant activity [4].

The peroxidation inhibition mechanism involves the donation of hydrogen atoms from the enediol groups of ascorbyl oleate to lipid peroxyl radicals, terminating the propagation phase of lipid peroxidation [9] [10]. The reaction follows the general equation: ROO- + AscH → ROOH + Asc- , where ROO- represents the peroxyl radical and AscH represents ascorbyl oleate [10]. The resulting ascorbyl radical is relatively stable due to resonance stabilization and can undergo disproportionation reactions to regenerate ascorbic acid and form dehydroascorbic acid [6] [7].

Quantitative analysis reveals that ascorbyl oleate exhibits a stoichiometric factor of approximately 2, indicating that each molecule can neutralize two peroxyl radicals before being consumed [10]. This high efficiency is attributed to the combined effects of the antioxidant headgroup and the lipophilic tail, which facilitates incorporation into lipid phases where peroxidation typically occurs [4] [5]. The kinetic rate constants for ascorbyl oleate reactions with peroxyl radicals are comparable to those of other established chain-breaking antioxidants, with values in the range of 10^6 to 10^7 M^-1 s^-1 [10].

XLogP3

6.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

3

Exact Mass

440.27740361 g/mol

Monoisotopic Mass

440.27740361 g/mol

Heavy Atom Count

31

UNII

W39C00I169

Dates

Last modified: 08-10-2024

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